ethyl 1-(2-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
This compound belongs to the dihydropyridazine class, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. Key structural features include:
- Position 1: A 2-methylphenyl group.
- Position 3: An ethoxycarbonyl (ester) substituent.
- Position 4: A methoxy group functionalized with a carbamoyl linker to a 4-methylphenyl moiety.
- Position 6: A ketone group.
The combination of these substituents distinguishes it from other dihydropyridazine derivatives, particularly in the spatial arrangement of aromatic and carbamoyl groups, which may influence biological activity and physicochemical properties .
Properties
IUPAC Name |
ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(31-14-20(27)24-17-11-9-15(2)10-12-17)13-21(28)26(25-22)18-8-6-5-7-16(18)3/h5-13H,4,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCOHSFUNBIZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway often includes the formation of the dihydropyridazine ring followed by the introduction of various substituents to enhance biological activity.
Antimicrobial Activity
Research has indicated that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that modifications to the dihydropyridazine structure could enhance its antimicrobial efficacy, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Analogues of related dihydropyridazine derivatives have shown promising results in reducing inflammation in models of acute lung injury and sepsis. These studies indicate that such compounds can inhibit pro-inflammatory cytokine production and modulate immune responses, which may be relevant for therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
- Modulation of Gene Expression : Some derivatives have been shown to affect the expression levels of genes involved in inflammation and immune response, suggesting a role in transcriptional regulation .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of related dihydropyridazine compounds found that modifications to the substituents significantly enhanced their activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were determined for various derivatives, with some exhibiting MIC values as low as 0.5 µg/mL against Staphylococcus aureus .
Case Study 2: Anti-inflammatory Activity
In a model of acute lung injury, a related compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered prior to the induction of injury. This suggests that similar mechanisms may be at play for this compound .
Data Table: Biological Activities
Scientific Research Applications
Structure and Composition
The compound features a pyridazine ring structure, which is significant in medicinal chemistry due to its biological activity. Its chemical formula is , indicating the presence of multiple functional groups that contribute to its reactivity and interaction with biological systems.
Binding Properties
The binding affinity of this compound has been characterized by its IC50 and EC50 values, which are critical for understanding its potency:
- IC50 (nM) : 3.1 at pH 7.5, indicating strong inhibitory activity against specific biological targets.
- EC50 (nM) : 61 at pH 7.5, suggesting its effectiveness in cellular assays .
Medicinal Chemistry
Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit mitogen-activated protein kinase (MAPK) pathways suggests potential for treating various malignancies. In vitro studies demonstrated significant cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action and therapeutic efficacy.
Neuroprotective Effects : Research indicates that derivatives of pyridazine compounds exhibit neuroprotective properties. Ethyl 1-(2-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate may contribute to neuroprotection through modulation of oxidative stress pathways .
Pharmacology
Drug Development : This compound serves as a lead structure in drug development programs targeting specific receptors involved in pain signaling and inflammation. Its unique structural features allow for modifications that can enhance selectivity and reduce side effects.
Bioavailability Studies : Investigations into the pharmacokinetics of this compound have shown favorable absorption characteristics, making it a candidate for oral administration formulations. Studies on its solubility and stability under physiological conditions are ongoing to optimize its therapeutic profile .
Material Science
Polymer Chemistry : this compound has been explored as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. These materials have potential applications in coatings and composites where durability and resistance to degradation are critical.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction via the mitochondrial pathway, highlighting the compound's potential as a therapeutic agent.
Case Study 2: Neuroprotective Mechanisms
In another study focusing on neuroprotection, the compound was tested against oxidative stress-induced neuronal cell death. Results showed that it significantly reduced markers of oxidative damage and improved cell viability compared to control groups, suggesting a protective role in neurodegenerative diseases.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester and carbamate groups are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Application |
|---|---|---|---|
| Ester Hydrolysis | 2M NaOH, reflux, 6–8 hours | Carboxylic acid derivative (6-oxo-1,6-dihydropyridazine-3-carboxylic acid) | Precursor for salt formation or amidation |
| Carbamate Hydrolysis | Concentrated HCl, 80°C, 4 hours | 4-Methylphenylamine and glycolic acid derivative | Intermediate for further functionalization |
These reactions are foundational for modifying solubility or introducing new functional groups in drug development.
Nucleophilic Substitution at the Carbamate Group
The carbamate’s methoxy oxygen acts as a leaving group in nucleophilic substitution reactions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Primary Amines | DMF, 60°C, 12 hours | Substituted urea derivatives |
| Thiols | K₂CO₃, DMSO, room temperature | Thiol-carbamate conjugates |
This reactivity is exploited to generate libraries of analogs for structure-activity relationship (SAR) studies.
Ring-Opening Reactions
The dihydropyridazine ring undergoes ring-opening under strong acidic or oxidative conditions:
-
Acidic Conditions (H₂SO₄, 100°C) :
Yields a linear diketone intermediate, which can recyclize into pyridazine derivatives. -
Oxidative Ring-Opening (H₂O₂, FeCl₃) :
Produces fragmented aldehydes and carboxylic acids, useful in polymer chemistry.
Oxidation and Reduction
The 6-oxo group and aromatic rings participate in redox reactions:
| Reaction | Reagents | Outcome |
|---|---|---|
| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol at position 6 |
| Aromatic Ring Oxidation | KMnO₄, H₂O, 70°C | Hydroxylated or quinone derivatives |
Reduction of the ketone enhances hydrogen-bonding capacity, impacting target binding.
Electrophilic Aromatic Substitution
The 2-methylphenyl and 4-methylphenyl groups undergo directed substitutions:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | para | Nitro-substituted derivatives |
| Halogenation | Br₂, FeBr₃ | ortho | Brominated analogs |
These modifications adjust electronic properties and bioactivity.
Cycloaddition and Cross-Coupling
The dihydropyridazine core participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. Additionally, Suzuki-Miyaura coupling at halogenated aromatic positions enables aryl group diversification .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogs from and related studies:
Key Observations :
- Substituent Position : The 2-methylphenyl group at Position 1 in the target compound is less common compared to 3-chloro-, 4-methoxy-, or 4-iodophenyl groups in analogs. This may reduce steric hindrance and alter receptor binding .
- Carbamoyl vs. This could enhance solubility or target specificity .
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-iodophenyl) exhibit higher melting points (>180°C), whereas methoxy-substituted analogs melt at lower temperatures (~164°C). The target compound’s melting point is unreported but expected to fall within this range based on substituent polarity .
ADMET and Molecular Docking Insights
- Metabolism: Methyl and methoxy groups are metabolically stable, reducing CYP450-mediated degradation compared to halogenated derivatives .
- Docking Studies : Pyridin-2-one derivatives () bind to antioxidant-related enzymes (e.g., NADPH oxidase) with binding affinities correlating with experimental activity. The target compound’s carbamoyl group could form hydrogen bonds with catalytic residues, mimicking ascorbic acid interactions .
Q & A
Q. What are the recommended synthetic pathways for ethyl 1-(2-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how can reaction yields be optimized?
The compound’s synthesis likely involves multi-step heterocyclic chemistry. A plausible route includes:
- Step 1 : Formation of the pyridazine core via cyclocondensation of hydrazine derivatives with β-keto esters (analogous to Biginelli-like reactions for dihydropyrimidines ).
- Step 2 : Functionalization of the 4-position via nucleophilic substitution with a carbamoylmethoxy group (similar to methods for pyrimidine derivatives ).
- Step 3 : Esterification at the 3-position using ethyl chloroformate.
Optimization : Use polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or HPLC to minimize side products .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Q. How can researchers address solubility challenges during in vitro assays?
- Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to improve aqueous solubility.
- For hydrophobic substituents (e.g., 4-methylphenyl), consider micellar encapsulation or β-cyclodextrin complexation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties and binding affinities?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for ligand-receptor interactions .
- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase or kinases) based on structural analogs .
- ADMET prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 metabolism .
Q. How can researchers resolve contradictions in spectroscopic data across different batches?
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Substitution patterns :
- Biological evaluation : Prioritize derivatives via high-throughput screening against disease-specific targets (e.g., inflammatory mediators ).
Q. How can crystallographic data inform mechanistic studies of this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
